
2-Methoxyethyl carbamate
Descripción general
Descripción
2-Methoxyethyl carbamate (MEC) is a chemical compound that has been widely used in scientific research due to its unique properties. MEC is a colorless liquid that is soluble in water and has a boiling point of 161°C. It is commonly used as a solvent, a reagent, and a starting material in various chemical reactions.
Aplicaciones Científicas De Investigación
Prodrugs for Amidines
2-Methoxyethyl carbamate derivatives have been synthesized and evaluated as prodrugs against Pneumocystis carinii pneumonia (PCP) in immunosuppressed rat models. These compounds show promise due to their ability to convert into active drugs in the body, potentially offering enhanced therapeutic effects while minimizing toxicity. Specifically, certain carbamate analogues demonstrated improved anti-PCP activity compared to their parent compounds, indicating the potential of this compound derivatives in prodrug design for infectious diseases (Rahmathullah et al., 1999).
Synergists for Insecticides
Research has identified methoxyethyl carbamate derivatives as effective synergists for carbamate insecticides, enhancing their potency against various pests. This application is critical for agricultural practices, where pest resistance to existing insecticides is a growing problem. The synergistic action of these compounds can lead to more efficient pest control, reducing the need for higher doses of toxic insecticides and thus minimizing environmental impact (Eldefrawi et al., 1960).
Drug Delivery Systems
This compound has been explored as a component in novel drug delivery systems. For instance, TiO2 nanoparticles coated with polyethylene glycol and loaded with 2-Methoxyestradiol, a derivative of this compound, have been studied for their potential to improve the clinical application of antitumor drugs. Such delivery systems aim to enhance the bioavailability, targeting capability, and therapeutic efficacy of drugs, showcasing the utility of this compound in nanomedicine and targeted therapy (León et al., 2017).
Anticholinesterases
Compounds based on the molecular skeletons of furobenzofuran and methanobenzodioxepine, incorporating this compound, have been synthesized and evaluated for their anticholinesterase activity. These studies aim to develop new therapeutics for diseases like Alzheimer's, where cholinesterase inhibitors can play a crucial role in managing symptoms. The research into these derivatives highlights the potential for this compound to contribute to the development of novel treatments for neurological disorders (Luo et al., 2005).
Mecanismo De Acción
Target of Action
2-Methoxyethyl carbamate, also known as METHOXYETHYL CARBAMATE, is a carbamate derivative . Carbamates are integral parts of many drugs and prodrugs approved by the US Food and Drug Administration (FDA) and the European Medicines Agency (EMA) . They play a role in drug-target interaction or improve the biological activity of parent molecules .
Mode of Action
Carbamates, in general, have received much attention due to their very good chemical and proteolytic stability, ability to penetrate cell membranes, and resemblance to a peptide bond . They can play a role in drug-target interaction or improve the biological activity of parent molecules .
Biochemical Pathways
Carbamates are known to affect various metabolic pathways. They are involved in enzymatic hydrolysis of the carbamate ester or amide linkage, funnelling of aryl carbamates into respective dihydroxy aromatic intermediates, C1 metabolism, and nitrogen assimilation .
Pharmacokinetics
Modifications of the 2′ position on the ribose sugar of phosphorothioates led to 2′-o-methyl and the 2′-o-methoxyethyl (2′-moe)–containing antisense oligonucleotides that further improved their plasma pharmacokinetic and safety profile .
Result of Action
The adverse effects of several carbamate pesticides include renal, hepatic, neurological, reproductive, immune, and metabolic functions in both humans and animals .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of carbamates. Humans and other non-target species are exposed to residues of these cholinesterase-inhibiting chemicals via nutritional sources (legumes, fruits, contaminated meat, and dairy products), water and/or through environmental/occupational settings due to inappropriate handling .
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
2-Methoxyethyl carbamate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed that enzymes in the nucleotide salvage pathway, such as deoxycytidine kinase (dCK) and thymidine kinase (TK1), display poor reactivity toward this compound . This interaction suggests that this compound may not be efficiently phosphorylated or incorporated into cellular DNA and RNA, reducing the risk of its incorporation into cellular genetic material.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound does not get phosphorylated or incorporated into the genome of human lymphoblastoid TK6 cells . This indicates that it may have minimal impact on cellular DNA and RNA synthesis, thereby reducing potential cytotoxic effects.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as a protecting group for amines, which can be installed and removed under relatively mild conditions . This property makes it useful in peptide synthesis and other biochemical applications. The molecular mechanism involves the inhibition or activation of enzymes, changes in gene expression, and other biochemical interactions.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may have minimal toxic effects, while at higher doses, it can induce significant toxic or adverse effects. For instance, the oral LD50 in rats is 307 mg/kg, indicating its potential toxicity at higher doses . Understanding the dosage effects is crucial for its safe application in research and industry.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various transporters and binding proteins. These interactions determine its localization and accumulation within specific cellular compartments . Understanding the transport and distribution mechanisms is crucial for predicting its biological effects and potential toxicity.
Subcellular Localization
The subcellular localization of this compound affects its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is essential for predicting its biochemical interactions and potential effects on cellular function.
Propiedades
IUPAC Name |
2-methoxyethyl carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO3/c1-7-2-3-8-4(5)6/h2-3H2,1H3,(H2,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAQJKDRAJZWQCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2051766 | |
| Record name | 2-Methoxyethyl carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2051766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1616-88-2 | |
| Record name | Ethanol, 2-methoxy-, 1-carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1616-88-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methoxyethyl carbamate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001616882 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methoxyethyl carbamate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158607 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethanol, 2-methoxy-, 1-carbamate | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Methoxyethyl carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2051766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methoxyethyl carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.063 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHOXYETHYL CARBAMATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C92CT25818 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | METHOXYETHYL CARBAMATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2595 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What properties of methoxyethyl carbamate make it suitable as a textile finishing agent?
A1: The research highlights the superior lubricating properties of alkyl ethers of alkylene glycols compared to their corresponding alkanol analogs. [] This characteristic is believed to be transferable to their respective carbamic acid esters, and subsequently, to fabrics treated with methylol derivatives of these esters. The study suggests that increased intermolecular lubricity within finished fabric, potentially achieved through methoxyethyl carbamate treatment, could lead to improved tear strength, abrasion resistance, and a desirable fabric hand. []
Q2: How does the structure of methoxyethyl carbamate influence the performance of the finished fabric?
A2: While the provided abstract doesn't delve into specific structure-property relationships for methoxyethyl carbamate, it emphasizes the importance of the carbamate's chemical structure in dictating the properties of the finished fabric. [] The research suggests that modifying the carbamate structure, potentially through variations in the alkoxyalkyl group, could lead to tailored fabric properties. Further investigation into the specific structural influences of methoxyethyl carbamate on finished fabric properties would be valuable.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


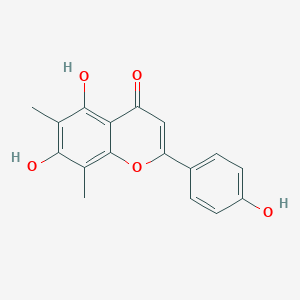
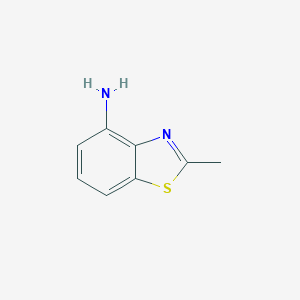

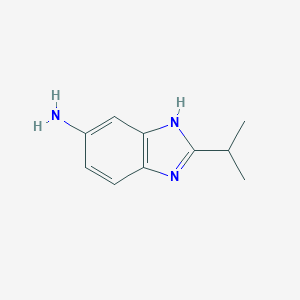

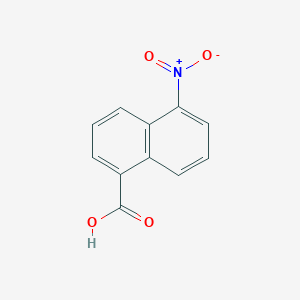
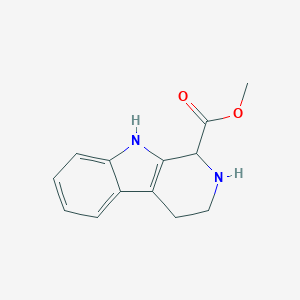
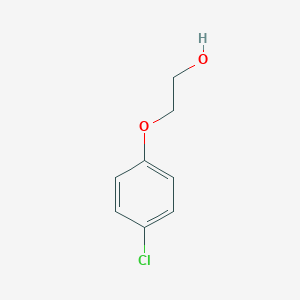
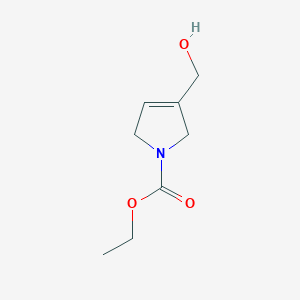
![3-(3-Cyclohexen-1-yl)-2,4-dioxaspiro[5.5]undec-8-ene](/img/structure/B157513.png)
![(2S)-7-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one](/img/structure/B157516.png)

![2-amino-N-[[4-(5-bromopyrimidin-2-yl)oxy-3-chlorophenyl]carbamoyl]benzamide](/img/structure/B157521.png)

